

Synthesis and characterization of Dimethyldiphenyltin

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Compound of Interest

Compound Name: *Dimethyldiphenyltin*

CAS No.: 1080-43-9

Cat. No.: B094608

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An In-depth Technical Guide to the Synthesis and Characterization of **Dimethyldiphenyltin**

Abstract: This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and safe handling of **dimethyldiphenyltin** ((CH₃)₂Sn(C₆H₅)₂). Intended for researchers, chemists, and professionals in drug development and materials science, this document offers field-proven insights and detailed experimental protocols. We delve into the causality behind methodological choices, ensuring a self-validating framework for the production and analysis of this significant organometallic compound.

Introduction and Strategic Importance

Dimethyldiphenyltin, also known as dimethyldiphenylstannane, is an organotin compound featuring two methyl and two phenyl groups covalently bonded to a central tin (Sn) atom.[1][2] As a member of the tetraorganotin family, it serves as a valuable precursor and reagent in various chemical processes.[3] Its applications are found in chemical manufacturing, catalysis, and as a precursor for thin-film deposition.[4][5] A thorough understanding of its synthesis and precise characterization is paramount for its effective and safe utilization in research and industrial settings.

Table 1: Compound Identifiers and Key Physical Properties

Property	Value	Reference(s)
CAS Number	1080-43-9	[4][5][6][7][8]
Molecular Formula	C ₁₄ H ₁₆ Sn	[4][5][6][7]
Molecular Weight	302.99 g/mol	[7][8][9]
Appearance	Colorless liquid	[4][5]
Boiling Point	308.0 ± 25.0 °C (Predicted)	[8][10]
Solubility	Insoluble in water	[8][10]

Synthesis of Dimethyldiphenyltin: A Protocol Grounded in Mechanism

The creation of unsymmetrical tetraorganotin compounds like **dimethyldiphenyltin** requires a controlled, stepwise approach to prevent the formation of a mixture of products. The Grignard reaction is a classic and highly effective method for forming carbon-tin bonds.[1][2][11] The most logical pathway involves the reaction of a diorganotin dihalide precursor with a suitable Grignard reagent.

Rationale for Synthetic Strategy

We will detail the synthesis starting from dichlorodiphenyltin ((C₆H₅)₂SnCl₂) and reacting it with methylmagnesium bromide (CH₃MgBr). This choice is based on several key principles:

- **Reactivity Control:** Grignard reagents are potent nucleophiles, ideal for displacing halide ions from the tin center.
- **Precursor Availability:** Dichlorodiphenyltin is a commercially available and stable starting material.
- **Stoichiometric Precision:** By carefully controlling the addition of two equivalents of the methyl Grignard reagent, we can selectively form the desired **dimethyldiphenyltin** product.

- Anhydrous Conditions: Grignard reagents react vigorously with protic solvents, including water. Therefore, the entire reaction must be conducted under strictly anhydrous (water-free) conditions using dried solvents and glassware, typically under an inert atmosphere (e.g., nitrogen or argon).

Detailed Experimental Protocol: Synthesis via Grignard Reaction

Materials:

- Dichlorodiphenyltin ((C₆H₅)₂SnCl₂)
- Magnesium turnings
- Methyl bromide (or methyl iodide)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Standard Schlenk line or glovebox setup for inert atmosphere techniques
- Round-bottom flasks, dropping funnel, condenser

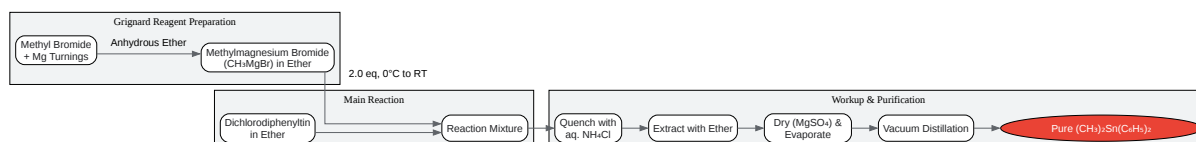
Step-by-Step Procedure:

- Preparation of Grignard Reagent (CH₃MgBr):
 - Assemble a three-neck round-bottom flask, equipped with a dropping funnel and a reflux condenser, under a nitrogen or argon atmosphere. All glassware must be oven- or flame-dried.
 - Place magnesium turnings in the flask.
 - Add a solution of methyl bromide in anhydrous diethyl ether to the dropping funnel.

- Add a small portion of the methyl bromide solution to the magnesium turnings to initiate the reaction (indicated by bubbling and gentle warming).
- Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, stir the resulting gray-black solution for an additional hour to ensure complete reaction.
- Reaction with Dichlorodiphenyltin:
 - In a separate Schlenk flask, dissolve dichlorodiphenyltin in anhydrous diethyl ether under an inert atmosphere.
 - Cool the dichlorodiphenyltin solution in an ice bath (0 °C).
 - Slowly add the freshly prepared methylmagnesium bromide solution (2.0 equivalents) to the stirred dichlorodiphenyltin solution via a cannula or dropping funnel.
 - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
- Workup and Isolation:
 - Cool the reaction mixture again in an ice bath.
 - Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step hydrolyzes any unreacted Grignard reagent and forms magnesium salts.
 - Transfer the mixture to a separatory funnel. Separate the organic (ether) layer.
 - Extract the aqueous layer two more times with diethyl ether.
 - Combine all organic extracts and wash them with brine (saturated NaCl solution).
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

- Filter off the drying agent and remove the solvent (diethyl ether) using a rotary evaporator.
- Purification:
 - The resulting crude oil is purified by vacuum distillation to yield pure **dimethyldiphenyltin** as a colorless liquid.[2]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **dimethyldiphenyltin** via Grignard reaction.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized product is a critical step that relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural characterization of organotin compounds.[11] ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provide unambiguous evidence for the compound's structure. [12][13][14]

- ¹H NMR: The proton NMR spectrum will show two distinct regions: a singlet in the aliphatic region corresponding to the six protons of the two methyl groups attached to tin, and a set of

multiplets in the aromatic region for the ten protons of the two phenyl groups.

- ^{13}C NMR: The carbon NMR spectrum will show a signal for the methyl carbons and several signals for the aromatic carbons of the phenyl rings. The coupling between the tin isotopes (^{119}Sn and ^{117}Sn) and the directly attached methyl carbons ($^1J(\text{Sn-C})$) is a key diagnostic feature.[\[13\]](#)
- ^{119}Sn NMR: The chemical shift in the ^{119}Sn NMR spectrum is highly sensitive to the coordination number and geometry of the tin atom. For a tetracoordinate compound like **dimethyldiphenyltin**, the shift is expected in a characteristic range.[\[14\]](#)[\[15\]](#)

Table 2: Expected NMR Spectroscopic Data (in CDCl_3)

Nucleus	Expected Chemical Shift (δ , ppm)	Key Features
^1H	-0.6 (singlet, 6H)~7.2-7.6 (multiplet, 10H)	Signal for Sn-CH ₃ protons. Signals for phenyl protons.
^{13}C	~ -9.0 (Sn-CH ₃)~128-140 (Phenyl carbons)	Signal for methyl carbons with Sn satellites. Multiple signals for aromatic carbons.
^{119}Sn	-20 to -40	Characteristic for tetracoordinate $\text{R}_2\text{R}'_2\text{Sn}$ compounds.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups and bonding within the molecule.[\[16\]](#)[\[17\]](#)

Table 3: Characteristic Infrared Absorption Bands

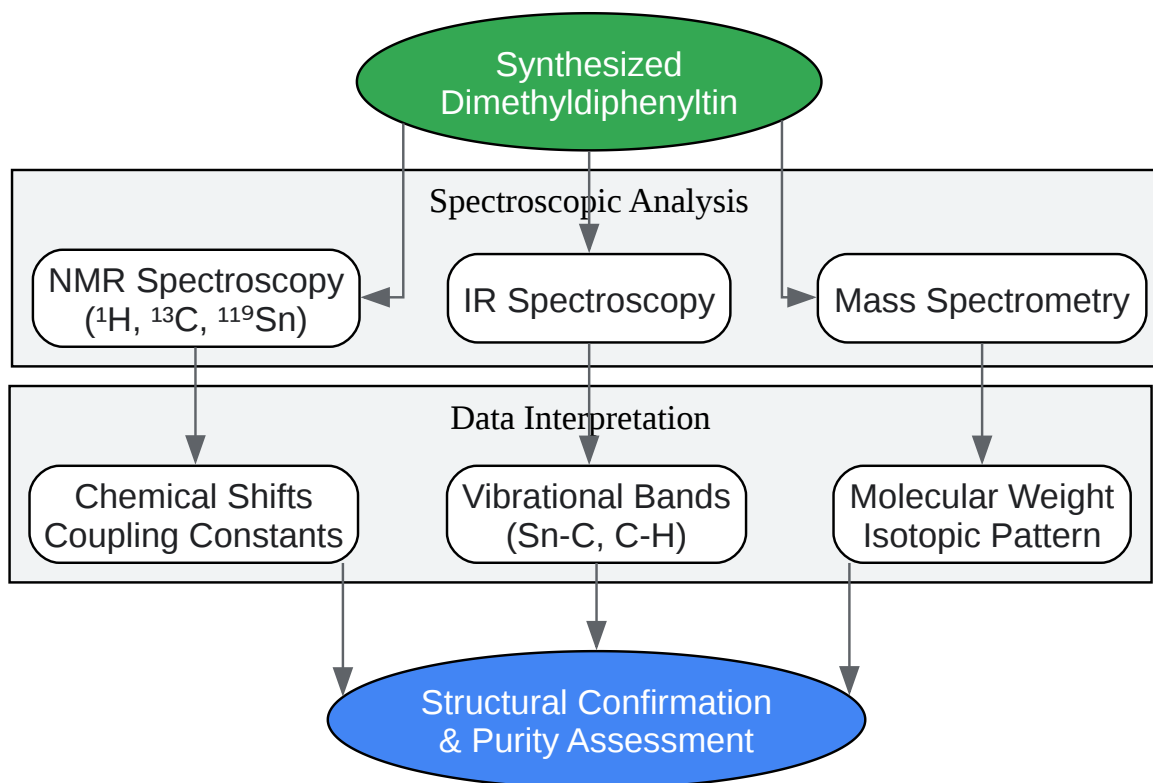
Wavenumber (cm ⁻¹)	Assignment	Significance
3100-3000	C-H stretch (aromatic)	Confirms presence of phenyl groups.[18]
3000-2850	C-H stretch (aliphatic)	Confirms presence of methyl groups.[18]
~1600-1400	C=C stretch (in-ring)	Aromatic ring skeletal vibrations.[18]
~730 & ~695	C-H out-of-plane bend	Characteristic of monosubstituted benzene rings.
~520	Sn-C stretch	Confirms the presence of tin-carbon bonds.[12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.[19]

- **Molecular Ion (M⁺):** The mass spectrum should show a cluster of peaks corresponding to the molecular ion.
- **Isotopic Pattern:** Tin has ten stable isotopes, which results in a highly characteristic and easily recognizable isotopic pattern for any tin-containing fragment in the mass spectrum. This pattern serves as a definitive confirmation of the presence of tin.
- **Fragmentation:** Common fragmentation pathways include the loss of a methyl radical (M⁺ - 15) or a phenyl radical (M⁺ - 77), leading to daughter ions that also exhibit the characteristic tin isotopic pattern.[19]

Characterization Workflow Diagram



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Caption: Workflow for the structural characterization of **dimethyldiphenyltin**.

Safety, Handling, and Emergency Protocols

The utility of organotin compounds is matched by their significant toxicity.[20][21] Strict adherence to safety protocols is mandatory.

- **Toxicity:** Organotin compounds are highly toxic via all routes of exposure, including inhalation, ingestion, and skin contact.[22] They can cause severe irritation to the skin, eyes, and respiratory tract and may affect the central nervous system.[22][23]
- **Engineering Controls:** All work involving **dimethyldiphenyltin** must be conducted in a well-ventilated chemical fume hood.
- **Personal Protective Equipment (PPE):** Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.

- Handling: Avoid direct contact with the skin and eyes. Wash hands thoroughly after handling. [23] Contaminated clothing should be removed immediately and decontaminated or disposed of properly.[23]
- Spills: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal.[22]
- First Aid:
 - Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[22]
 - Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[22]
 - Inhalation: Move the person to fresh air.
 - In all cases of exposure, seek immediate medical attention.
- Disposal: All waste containing organotin compounds must be treated as hazardous waste and disposed of according to institutional and governmental regulations.[22]

Conclusion

This guide has outlined a robust and reliable framework for the synthesis and characterization of **dimethyldiphenyltin**. The detailed Grignard-based protocol, coupled with a multi-technique spectroscopic characterization plan, provides researchers with the necessary tools to produce and validate this compound with high purity and confidence. The paramount importance of adhering to strict safety and handling procedures cannot be overstated due to the inherent toxicity of organotin compounds. By integrating mechanistic understanding with practical, validated methods, scientists can safely leverage **dimethyldiphenyltin** as a key building block in advanced chemical synthesis and materials science.

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